(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
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Overview
Description
“(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.75 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .
Scientific Research Applications
Neuroprotection Against Excitotoxic Neuronal Death
(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, commonly referred to as 2R,4R-APDC, has shown potential in neuroprotective applications. Battaglia et al. (1998) reported that 2R,4R-APDC can protect neurons against excitotoxic degeneration, specifically in murine cortical cultures. This effect is linked to the selective activation of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and mGlu3, suggesting its potential as a neuroprotective drug (Battaglia et al., 1998).
Metabotropic Glutamate Receptor Antagonism
Valli et al. (1998) explored the synthesis of N1-substituted derivatives of 2R,4R-APDC as analogs of gamma-substituted glutamic acids. These derivatives were evaluated for their effects at metabotropic glutamate receptor (mGluR) subtypes in vitro. The research identified several selective group II mGluR antagonists, indicating the versatility of 2R,4R-APDC in synthesizing compounds with specific receptor antagonism properties (Valli et al., 1998).
Synthesis of Fluoropyrrolidine Derivatives
Singh and Umemoto (2011) focused on the synthesis of N-protected 4-fluoropyrrolidine derivatives using 2R,4R-APDC as a synthon. These derivatives are beneficial in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research demonstrates the use of 2R,4R-APDC in synthesizing valuable intermediates for medicinal applications, highlighting its role in creating compounds with potential therapeutic uses (Singh & Umemoto, 2011).
Chiral Auxiliary in Dipeptide Synthesis
Studer et al. (1995) utilized an enantiomer of a compound structurally related to 2R,4R-APDC as a chiral auxiliary and building block in dipeptide synthesis. This showcases the compound's utility in stereoselective synthesis, which is critical in the production of chiral pharmaceuticals and intermediates (Studer et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662361 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217474-04-8 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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